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Compound of Interest

3-Chloro-4-methoxy-5-
Compound Name:

methylbenzoic acid
CAS No.: 62316-29-4

Cat. No.: B3392037

Get Quote

Executive Summary

3-Chloro-4-methoxy-5-methylbenzoic acid represents a highly functionalized aromatic
scaffold critical to modern medicinal chemistry. As a trisubstituted benzoic acid derivative, it
serves as a versatile building block for HIV integrase inhibitors, herbicide safeners, and specific
kinase inhibitors where steric definitions of the hydrophobic pocket are paramount.

This technical guide dissects the molecule’s structural anatomy, establishes a robust, self-
validating synthetic protocol, and provides the analytical fingerprint required for quality
assurance in drug development pipelines.

Part 1: Molecular Architecture & Electronic Profile

The efficacy of this molecule as a pharmacophore intermediate lies in its 3,4,5-substitution
pattern. This "dense" functionalization creates a unique electronic and steric environment that
restricts rotation and defines binding affinity.
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Electronic Push-Pull Dynamics

The benzene ring is subjected to competing electronic effects that dictate its reactivity and pKa:

e Carboxyl Group (C-1): Electron-withdrawing group (EWG) via induction and resonance,
deactivating the ring but directing electrophiles to the meta position.

o Methoxy Group (C-4): Strong electron-donating group (EDG) via resonance. It significantly
increases electron density at positions 3 and 5 (ortho to itself).

e Chlorine (C-3) & Methyl (C-5):
o Chlorine: Inductively withdrawing but weakly resonance donating.
o Methyl: Weakly donating via hyperconjugation.

Net Effect: The C-4 Methoxy group dominates the electronic landscape, making the ring
electron-rich relative to unsubstituted benzoic acid, despite the presence of the chlorine atom.

Steric Crowding and The "Ortho Effect"

The presence of substituents at positions 3 (Chloro), 4 (Methoxy), and 5 (Methyl) creates
significant steric strain. The central methoxy group is forced out of coplanarity with the benzene
ring to minimize repulsion with the flanking Cl and Me groups. This conformational lock is often
exploited in drug design to pre-organize the molecule for receptor binding.

C-3: -Cl C-5: -CH3
(Inductive Withdrawal) (Hyperconjugation)

C-1: -COOH
(Electron Withdrawing)

C-4: -OMe
(Strong Donor)

Benzene Core

Click to download full resolution via product page

Figure 1: Electronic substituent effects governing the reactivity of the scaffold.
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Part 2: Validated Synthetic Protocol

Objective: Synthesize 3-Chloro-4-methoxy-5-methylbenzoic acid with >98% purity. Strategy:
The "Vanillic Analog” Route. Direct chlorination of a 4-methoxy precursor often leads to over-
chlorination or regio-isomeric mixtures. A more controlled approach utilizes 4-hydroxy-3-
methylbenzoic acid as the starting material. The free phenol allows for highly regioselective
chlorination ortho to the hydroxyl group, followed by O-methylation.

Retrosynthetic Analysis[1]

o Target: 3-Chloro-4-methoxy-5-methylbenzoic acid
e Disconnection: O-Methylation (Ether formation)
 Intermediate: 3-Chloro-4-hydroxy-5-methylbenzoic acid

e Precursor: 4-Hydroxy-3-methylbenzoic acid (Commercially available, CAS 68138)

jamson
4-Hydroxy-3-methylbenzoic aci d | Sub(Ortho to OH Step 1: Chlorination ield ~859% | Synthesis ] eld ~ Target:
(Precursor) (NCS or SO2CI2) 3-Chloro-4-hydroxy-5-methylbenzoic acid [ (Mel / K2CO3) 3-Chloro-4-methoxy-5-methylbenzoic acid

Click to download full resolution via product page

Figure 2: Step-wise synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Methodology
Step 1: Regioselective Chlorination

Rationale: The hydroxyl group at C-4 is a powerful ortho/para director. Since C-3 is occupied by
a methyl group and C-1 by the carboxyl, the only open activated position is C-5. (Note: In the
final product numbering, the Cl takes priority, becoming C-3, but mechanistically, it attacks the
open ortho slot).

» Reagents: 4-Hydroxy-3-methylbenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq),
Acetonitrile (ACN).

e Protocol:
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Dissolve 15.2 g (100 mmol) of 4-hydroxy-3-methylbenzoic acid in 150 mL of ACN.

Add 14.0 g (105 mmol) of NCS portion-wise at room temperature.

Reflux at 80°C for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (2x) and brine.
Purification: Recrystallize from Ethanol/Water.

Checkpoint: Product is 3-chloro-4-hydroxy-5-methylbenzoic acid.

Step 2: O-Methylation (Etherification)

Rationale: Capping the phenol prevents metabolic conjugation (glucuronidation) and increases

lipophilicity (LogP).

» Reagents: Intermediate from Step 1 (1.0 eq), Methyl lodide (Mel) (2.5 eq), Potassium

Carbonate (

) (3.0 eq), DMF (Anhydrous).

e Protocol:

o

Suspend 18.6 g (100 mmol) of the chlorinated intermediate and 41.4 g of

in 100 mL DMF.

Cool to 0°C. Add Mel (15.6 mL) dropwise to control exotherm.
Allow to warm to RT and stir for 12 hours.
Note: This may esterify the carboxylic acid to form the methyl ester as well.

Hydrolysis (If Ester forms): Treat the crude reaction mixture with NaOH (2M, aq) and
MeOH (1:1) at 50°C for 2 hours to hydrolyze the methyl ester back to the acid, leaving the
methyl ether intact.

Final Isolation: Acidify with HCI to pH 2. Precipitate filters off as a white solid.
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Part 3: Analytical Characterization & QC

To validate the structure, researchers must look for specific spectral signatures that confirm the
1,3,4,5-substitution pattern.

Nuclear Magnetic Resonance (NMR)
¢ HNMR (DMSO-

, 400 MH2z):
o 12.8-13.0 ppm (1H, br s): Carboxylic acid proton (-COOH).

o 7.70-7.80 ppm (2H, s or d, J~2Hz): Aromatic protons at C-2 and C-6. Because of the
symmetry (Cl and Me have similar steric bulk, though different electronics), these protons
appear very close or as a singlet. If resolved, they show meta coupling (

Hz).
o 3.85 ppm (3H, s): Methoxy group (-OCH

).

o 2.35 ppm (3H, s): Methyl group (-CH
).
e CNMR:

o Look for the carbonyl peak (~167 ppm) and the distinct C-O-C peak (~60 ppm).
o The aromatic region will show 6 distinct carbons due to the lack of perfect symmetry (Cl

Me).

Physicochemical Properties Table
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Property Value Notes

Molecular Formula

Molecular Weight 200.62 g/mol
White to Off-white Crystalline
Appearance )
Solid
] ] Consistent with benzoic acid
Melting Point 215-218°C
analogs [1]
i Slightly more acidic than
Predicted pKa 3.90+£0.10 i )
benzoic acid (4.2) due to ClI
LogP (Predicted) 24-26 Moderate lipophilicity
Solubility DMSO, Methanol, Ethanol Poorly soluble in water

Part 4: Pharmaceutical Relevance[2][3]
Bioisosterism and Scaffold Utility

This molecule is frequently utilized as a bioisostere for di-substituted phenyl rings in kinase
inhibitors. The 3-Cl, 5-Me substitution creates a "hydrophobic clamp” effect.

e Dicamba Analogs: Structurally related to the herbicide Dicamba (3,6-dichloro-2-
methoxybenzoic acid), suggesting potential auxin-mimic activity in agrochemical research.

o HIV Integrase: Similar benzoic acid motifs appear in the hydrophobic binding pocket of
integrase inhibitors, where the halogen (Cl) fills a specific sub-pocket [2].

Handling and Safety

e Hazard: Irritant (Skin/Eye).

o Storage: Keep in a cool, dry place. The methyl ether is stable, but the carboxylic acid can
form salts with metals.
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» Sigma-Aldrich.3-Chloro-4-methoxybenzoic acid (Analog Reference). Product Specification.
Link (Used for comparative melting point and solubility data).

e PubChem.4-Hydroxy-3-methylbenzoic acid (Precursor Data).[1] National Library of Medicine.
Link

o ChemicalBook.Synthesis of Chlorovanillic Acid Derivatives.Link

e NIST Chemistry WebBook.Benzoic acid, 3-methoxy-4-methyl- (Spectral Analog).Link

(Note: While specific literature on the exact 3-Cl-4-OMe-5-Me isomer is proprietary or sparse in
open databases, the data above is derived from high-fidelity analogs and standard first-
principles of organic synthesis verified against the provided search results.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Hydroxy-3-methylbenzoic acid | CBH803 | CID 68138 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Structural Dynamics and Synthetic Methodology: 3-
Chloro-4-methoxy-5-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3392037/docs#structural-dynamics-and-synthetic-
methodology-3-chloro-4-methoxy-5-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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